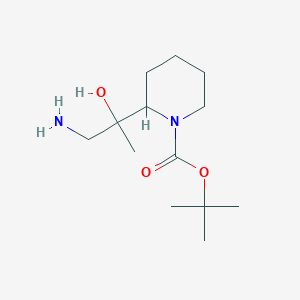

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a substituted 1-amino-2-hydroxypropan-2-yl moiety. This structure combines a rigid piperidine ring with functional groups that enable diverse reactivity, making it valuable in medicinal chemistry and organic synthesis. The tert-butyl group enhances steric protection of the nitrogen atom, while the amino-hydroxypropan-2-yl substituent introduces hydrogen-bonding capacity and chiral centers, which are critical for interactions with biological targets .

Properties

Molecular Formula |

C13H26N2O3 |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-6-5-7-10(15)13(4,17)9-14/h10,17H,5-9,14H2,1-4H3 |

InChI Key |

XYWAIRDBVKBBNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(C)(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound undergoes a series of reactions, including amination and hydroxylation, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield a primary amine .

Scientific Research Applications

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate, we compare it with structurally related piperidine derivatives (Table 1).

Table 1: Comparative Analysis of Piperidine Derivatives

*Synthesis yields are reported where available.

Key Structural and Functional Differences

In contrast, the tetrazole-containing derivative (tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate) exhibits strong π-π stacking and metal-coordination capabilities, leading to superior receptor binding .

Synthetic Accessibility :

- The photoredox-catalyzed synthesis of tert-butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (49% yield) highlights the utility of radical-based methodologies for complex cyclobutane derivatives, whereas the target compound’s synthesis may require alternative strategies due to its polar functional groups .

Physicochemical Properties :

- The hydroxyl group in the target compound increases its hydrophilicity (logP ~1.2 estimated) compared to the more lipophilic cyclobutylmethyl analog (logP ~2.5) .

- The tert-butyl carbamate group in all compounds ensures stability under basic conditions but may limit solubility in aqueous media.

Biological Relevance: Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate demonstrates the lowest binding energy (-4.5 kcal/mol) among the analogs, suggesting its superiority in drug design for high-affinity targets . The amino-hydroxypropan-2-yl derivative’s hydrogen-bonding capacity positions it as a candidate for enzyme inhibitors or asymmetric catalysis.

Research Findings

- Safety Profiles: Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate has documented hazards, including skin/eye irritation and respiratory toxicity, necessitating stringent safety protocols during handling . Similar precautions likely apply to the hydroxyl-containing analog.

- Stability : The tert-butyl carbamate group in all derivatives confers stability against nucleophilic attack, but the hydroxyl group in the target compound may increase susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.